molecular formula C12H27NO B13260169 4-[(Heptan-4-yl)amino]pentan-1-ol

4-[(Heptan-4-yl)amino]pentan-1-ol

Cat. No.: B13260169
M. Wt: 201.35 g/mol
InChI Key: QIZXNDJAXDFBAU-UHFFFAOYSA-N
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Description

4-[(Heptan-4-yl)amino]pentan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a pentane chain, which is further substituted with a heptan-4-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Heptan-4-yl)amino]pentan-1-ol typically involves the reaction of 4-heptanone with 1-aminopentane under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 20-40°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(Heptan-4-yl)amino]pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[(Heptan-4-yl)amino]pentan-2-one.

    Reduction: Formation of 4-[(Heptan-4-yl)amino]pentane.

    Substitution: Formation of 4-[(Heptan-4-yl)amino]pentyl halides or esters.

Scientific Research Applications

4-[(Heptan-4-yl)amino]pentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Heptan-4-yl)amino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Heptan-3-yl)amino]pentan-1-ol
  • 4-[(Heptan-2-yl)amino]pentan-1-ol

Uniqueness

4-[(Heptan-4-yl)amino]pentan-1-ol is unique due to its specific structural configuration, which can result in distinct chemical and biological properties compared to its analogs. The position of the heptan-4-ylamino group can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

4-(heptan-4-ylamino)pentan-1-ol

InChI

InChI=1S/C12H27NO/c1-4-7-12(8-5-2)13-11(3)9-6-10-14/h11-14H,4-10H2,1-3H3

InChI Key

QIZXNDJAXDFBAU-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)NC(C)CCCO

Origin of Product

United States

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